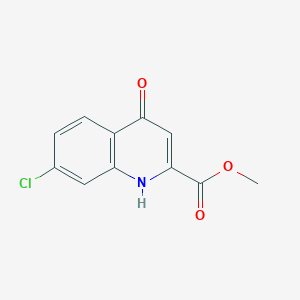

Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

The compound features a bicyclic quinoline backbone fused from a benzene ring and a pyridine ring. Key substituents include:

- A chlorine atom at position 7 of the benzene ring.

- A hydroxyl group at position 4 of the pyridine ring, which exists in equilibrium with its tautomeric 4-oxo form.

- A methyl ester at position 2 of the pyridine ring, contributing to steric and electronic effects.

The IUPAC name, methyl 7-chloro-4-oxo-1H-quinoline-2-carboxylate, reflects the dominance of the 4-oxo tautomer in solid-state configurations. The SMILES notation ($$ \text{COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Cl} $$) and InChIKey ($$ \text{ULWHNYZJAPCCKP-UHFFFAOYSA-N} $$) provide unambiguous representations of its connectivity.

Crystallographic Insights

While X-ray crystallographic data for this specific compound are unavailable in the provided sources, computational models derived from PubChem’s 3D structure repository suggest a planar quinoline core with slight distortions due to steric interactions between the methyl ester and chlorine substituents. Comparative analysis with ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS 16600-22-9) reveals that positional isomerism at the carboxylate group (C2 vs. C3) alters hydrogen-bonding networks, potentially influencing crystallographic packing.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):

$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$):

Infrared (IR) Spectroscopy

- $$ \nu_{\text{max}} $$ 1725 cm$$ ^{-1} $$ : Stretching vibration of the ester carbonyl ($$ \text{C=O} $$).

- $$ \nu_{\text{max}} $$ 1650 cm$$ ^{-1} $$ : Conjugated carbonyl group at position 4.

- $$ \nu_{\text{max}} $$ 3200–3400 cm$$ ^{-1} $$ : Broad band indicative of O–H stretching in the hydroxyquinoline tautomer.

Mass Spectrometry (MS)

- EI-MS ($$ m/z $$) :

Table 1: Key Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| $$ ^1\text{H} $$ NMR | δ 3.90 (s, 3H) | Methyl ester |

| $$ ^{13}\text{C} $$ NMR | δ 167.2 ppm | Ester carbonyl |

| IR | 1725 cm$$ ^{-1} $$ | C=O stretching |

| MS | $$ m/z $$ 237.0 | Molecular ion |

Comparative Structural Analysis with Quinoline Derivatives

Positional Isomerism in Carboxylate Derivatives

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS 16600-22-9):

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate (CAS 130613-19-3):

Tautomeric Behavior

The equilibrium between 4-hydroxy and 4-oxo forms is influenced by substituents. For example, ethyl 4-oxo-7-methylquinoline-3-carboxylate predominantly exists in the oxo form due to stabilization via conjugation with the ester group. In contrast, the title compound’s tautomeric equilibrium is shifted toward the hydroxy form in polar solvents, as evidenced by IR and NMR data.

Table 2: Structural Comparison of Quinoline Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Dominant Tautomer |

|---|---|---|---|

| Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | Cl (C7), COOCH$$ _3$$ (C2) | 237.64 | 4-Hydroxy |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Cl (C7), COOCH$$ _2$$CH$$ _3$$ (C3) | 251.67 | 4-Oxo |

| Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate | Cl (C5, C7), COOCH$$ _3$$ (C2) | 272.08 | 4-Hydroxy |

Properties

IUPAC Name |

methyl 7-chloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)9-5-10(14)7-3-2-6(12)4-8(7)13-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPKUXTUEVUQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277736 | |

| Record name | Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5347-19-3 | |

| Record name | 5347-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 7-chloro-4-hydroxyquinoline-2-carboxylic acid

The most direct and commonly employed method for preparing methyl 7-chloro-4-hydroxyquinoline-2-carboxylate involves esterification of the corresponding 7-chloro-4-hydroxyquinoline-2-carboxylic acid with methanol. This reaction is typically catalyzed by acid catalysts under reflux conditions to drive the reaction to completion.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 7-chloro-4-hydroxyquinoline-2-carboxylic acid + Methanol + Acid catalyst (e.g., HCl or sulfuric acid) | Reflux for several hours to form methyl ester |

| 2 | Isolation and purification | Removal of solvent by evaporation, washing, drying |

This method is scalable and used both in laboratory and industrial settings, with continuous flow reactors sometimes employed to enhance efficiency and yield.

Multi-step synthesis via halogenated quinoline intermediates

A more elaborate synthetic route starts from halogenated quinoline derivatives such as 7-bromoquinoline-4-carboxylic acid methyl ester, which can be converted to the desired 7-hydroxy derivative through palladium-catalyzed amination and subsequent hydrolysis steps.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 6-bromoisatin + 15% NaOH + pyruvic acid, heated at 100 °C for 3 h, acidification with HCl | Formation of 7-bromoquinoline-2,4-carboxylic acid |

| 2 | 7-bromoquinoline-2,4-carboxylic acid + nitrobenzene, heated at 200-210 °C, reflux for 45 min | Conversion to 7-bromoquinoline-4-carboxylic acid |

| 3 | 7-bromoquinoline-4-carboxylic acid + methanol + thionyl chloride, reflux overnight | Formation of 7-bromoquinoline-4-carboxylic acid methyl ester |

| 4 | 7-bromoquinoline-4-carboxylic acid methyl ester + cesium carbonate + NH2-Boc + Xantphos + Pd(OAc)2 + 1,4-dioxane | Palladium-catalyzed amination to form methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate |

| 5 | Hydrochloric acid + methanol treatment at room temperature and 50 °C | Deprotection to 7-aminoquinoline-4-carboxylic acid methyl ester |

| 6 | Diazotization with sodium nitrite in acidic conditions, followed by acid precipitation | Conversion to 7-hydroxyquinoline-4-carboxylic acid methyl ester |

| 7 | Hydrolysis with 10% NaOH in methanol at 60 °C for 3 h, acidification to pH 2 | Isolation of 7-hydroxyquinoline-4-carboxylic acid |

This sequence allows precise functionalization and introduction of the hydroxy group at the 7-position, followed by esterification steps to yield the methyl ester.

Gould-Jacobs and related cyclization approaches

The Gould-Jacobs synthesis, originally developed for chloroquine analogs, provides a route to 7-chloro-4-hydroxyquinoline carboxylates via cyclization of malonate derivatives with chloroaniline precursors.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Diethyl ethoxymethylenemalonate + m-chloroaniline | Formation of diethyl 2-(((3-chlorophenyl)amino)methylene)malonate |

| 2 | Cycloaddition in refluxing diphenyl ether | Formation of ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate |

| 3 | Saponification of ester | Conversion to the corresponding carboxylic acid |

| 4 | Decarboxylation | Removal of carboxyl group if needed |

While this method involves high temperature steps and is more complex, it demonstrates an alternative pathway to related quinoline derivatives.

Organometallic and flow chemistry methods for functionalization

Recent advances include using magnesiation of 7-chloroquinolines under mild conditions with i-PrMgCl·LiCl reagents to functionalize the quinoline ring selectively. This approach can be applied in continuous flow reactors for scalable synthesis.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 7-chloro-4-iodoquinoline + i-PrMgCl·LiCl in THF at room temperature | Formation of organomagnesium intermediate |

| 2 | Quenching with electrophiles (e.g., benzaldehyde) | Formation of substituted quinoline derivatives |

This method allows rapid and selective modification of quinoline derivatives, potentially adaptable for synthesis of this compound precursors.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | 7-chloro-4-hydroxyquinoline-2-carboxylic acid | Methanol, acid catalyst, reflux | Simple, scalable | Requires pure acid precursor |

| Multi-step Halogenated Route | 6-bromoisatin, 7-bromoquinoline derivatives | NaOH, pyruvic acid, thionyl chloride, Pd catalyst | Precise functionalization | Multi-step, complex |

| Gould-Jacobs Cyclization | Diethyl ethoxymethylenemalonate, m-chloroaniline | Reflux diphenyl ether, saponification | Established for related quinolines | High temperature, complex steps |

| Organometallic Flow Chemistry | 7-chloro-4-iodoquinoline | i-PrMgCl·LiCl, THF, electrophiles | Mild conditions, scalable | Requires specialized reagents |

Detailed Research Findings and Notes

Esterification of the quinoline carboxylic acid with methanol under reflux is the most straightforward and industrially relevant method for preparing this compound.

The multi-step synthesis involving halogenated intermediates and palladium-catalyzed amination allows for high regioselectivity and the introduction of amino or hydroxy substituents, which can be further modified to the methyl ester.

The Gould-Jacobs approach, while historically significant for chloroquine synthesis, involves harsh conditions and multiple steps, which may limit its practical application for this specific compound.

Modern organometallic methodologies using magnesiation and continuous flow techniques provide efficient routes to functionalized quinolines, potentially enabling rapid synthesis of analogs including methyl esters, though direct synthesis of this compound by this method is less documented.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against a range of bacterial strains, making it a candidate for the development of new antibiotics. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity, which is critical for bacterial survival.

Antimalarial Properties

The compound has been noted for its potential as an antimalarial agent. A study highlighted the synthesis of derivatives that showed promising activity against Plasmodium falciparum, the causative agent of malaria. The structural modifications based on this compound have led to compounds with improved efficacy and reduced toxicity compared to traditional antimalarial drugs .

NMDA Receptor Antagonism

this compound acts as an antagonist at the NMDA receptor's glycine site, which is implicated in various neurological disorders. Its ability to modulate glutamate neurotransmission positions it as a potential therapeutic agent for conditions like epilepsy and neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, often involving the reaction of 7-chloroquinoline derivatives with carboxylic acid derivatives. The following table summarizes key synthetic routes and their outcomes:

| Synthesis Method | Yield | Key Steps |

|---|---|---|

| Mannich Reaction | ~85% | Involves amine substitution and subsequent carboxylation. |

| Substitution Reaction | ~90% | Utilizes chloro derivatives for nucleophilic attack by carboxylates. |

| Hydrolysis | ~80% | Converts esters to acids, enhancing biological activity. |

These synthetic approaches not only facilitate the production of this compound but also allow for the generation of various analogs that can be screened for enhanced biological activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Antimalarial Development

In a series of experiments, researchers synthesized multiple derivatives based on this compound and tested their efficacy against P. falciparum. One derivative exhibited an IC50 value significantly lower than that of chloroquine, indicating superior potency and a promising lead for further development .

Case Study 3: Neurological Applications

A study on the neuroprotective effects of this compound showed that it could reduce neuronal damage in models of excitotoxicity induced by glutamate. This suggests its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mechanism of Action

The mechanism of action of Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- 7-chloro-4-hydroxyquinoline-2-carboxylic acid

- Methyl 4-hydroxyquinoline-2-carboxylate

- 7-chloroquinoline-2-carboxylic acid

Uniqueness

Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate is unique due to the presence of both a chlorine atom and a methoxy group, which can enhance its biological activity and selectivity

Biological Activity

Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate, a derivative of quinoline, has garnered attention due to its diverse biological activities, particularly as an NMDA receptor antagonist and its potential therapeutic applications in neuroprotection and antimalarial treatments. This article delves into the compound's biological activity, supported by data tables and research findings.

This compound is characterized by its ability to interact with the NMDA glutamate receptor, specifically acting as an antagonist at the glycine B coagonist site. The compound exhibits significant potency with an IC50 value of 0.56 μM for this receptor site and a Ki value of 0.59 μM for inhibiting glutamate reuptake into synaptic vesicles .

Mechanism Overview:

- NMDA Receptor Antagonism : Inhibits the strychnine-insensitive glycine site, reducing excitotoxicity associated with excessive glutamate signaling.

- Neuroprotective Effects : Prevents neurodegeneration induced by quinolinic acid, a neurotoxin associated with various neurological disorders.

Neuroprotective Effects

In vivo studies using male Sprague-Dawley rats demonstrated that pretreatment with this compound significantly retarded the development of electroencephalographic and motor components of seizure responses . This suggests a potential role in managing conditions characterized by excitotoxicity, such as epilepsy.

Antimalarial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit antimalarial properties. The compound's structure may enhance its transportation to the food vacuole of Plasmodium falciparum, thus increasing its efficacy against malaria .

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotection in Seizures :

- Antimalarial Efficacy :

Q & A

Q. What are the optimal synthetic routes for Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted anilines with diethyl (ethoxymethylene)malonate, followed by chlorination and esterification. Key factors include:

- Catalysts : Magnesium and ammonium chloride are critical for facilitating cyclization (one-step routes) .

- Solvent Systems : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) improve reaction efficiency at elevated temperatures (~378 K) .

- Workup : Acid-base extraction (e.g., sodium bicarbonate adjustment to pH 10) and recrystallization (ethanol or methylene chloride/hexane) enhance purity .

- Yield Optimization : Aluminum chloride-mediated cyclization achieves ~73% yield under reflux conditions .

Q. How can NMR and IR spectroscopy resolve structural ambiguities in this compound?

- ¹H NMR : Peaks for aromatic protons (δ 6.95–7.13 ppm) and methoxy groups (δ 3.65 ppm) confirm substitution patterns. Splitting patterns distinguish between cis/trans isomers in intermediates .

- IR Spectroscopy : Stretching frequencies for carbonyl (1731 cm⁻¹ for ester, 1701 cm⁻¹ for lactam) and hydroxyl groups (~3200 cm⁻¹) validate functional groups .

- MS : Molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns aid in confirming the backbone structure .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Recrystallization : Ethanol or methylene chloride/hexane mixtures yield crystals with >95% purity .

- Chromatography : Silica gel column chromatography (ethyl acetate/hexane gradient) separates regioisomers .

- Analytical Validation : Elemental analysis (e.g., C 68.57%, H 6.12%, N 5.71%) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

- Crystallographic Refinement : Software like SHELXL refines atomic positions using high-resolution data. For example, C–H⋯π interactions and hydrogen-bonding networks stabilize the quinoline core, as seen in related compounds .

- Ambiguity Resolution : Weak intermolecular interactions (e.g., C–H⋯O bonds) can clarify packing arrangements and confirm stereochemistry .

- Data Collection : Single crystals grown via slow evaporation (methylene chloride/hexane) yield datasets with R values < 0.05 .

Q. How should researchers address contradictory bioactivity data in pharmacological studies?

- Dose-Response Validation : Replicate assays (e.g., MIC or IC₅₀) across multiple cell lines to rule out false positives/negatives.

- Metabolite Interference : Test for esterase-mediated hydrolysis of the methyl ester group, which may alter activity .

- Structural Analog Comparison : Compare with derivatives like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate to identify substituent-specific effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations : Model the electron-withdrawing effects of the chloro and hydroxy groups on the quinoline ring.

- Hammett Parameters : Use σ values for substituents to predict reaction rates at the 2-carboxylate position .

- Molecular Docking : Simulate interactions with biological targets (e.g., DNA gyrase) to guide SAR studies .

Q. How can researchers mitigate decomposition during long-term storage?

- Storage Conditions : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis .

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 7-chloro-4-hydroxyquinoline-2-carboxylic acid .

Methodological Challenges and Solutions

Q. How to resolve discrepancies between theoretical and experimental LogP values?

- Experimental Measurement : Use shake-flask methods (octanol/water partitioning) under controlled pH (e.g., pH 7.4 for physiological relevance).

- Computational Adjustments : Apply correction factors for ionization (pKa ~4.5 for the hydroxy group) in software like ACD/Labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.